[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate
Description
The compound [(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate is a synthetic steroidal derivative with a highly substituted cyclopenta[a]phenanthrene core. Its structure features dual acetyl groups at position 17 (one acetyl and one acetyloxy) and an acetate ester at position 3. The stereochemistry at positions 8R, 9S, 10R, 13S, 14S, and 17R is critical for its conformational stability and biological interactions.
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-15-13-20-21(24(5)10-7-19(14-23(15)24)30-17(3)28)8-11-25(6)22(20)9-12-26(25,16(2)27)31-18(4)29/h14,20-22H,7-13H2,1-6H3/t20-,21+,22+,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGACVXJEVYXWKE-PXMKSXJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@]4(C(=O)C)OC(=O)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
986-96-9 | |
| Record name | NSC20826 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Activité Biologique
Chemical Structure and Properties
The compound belongs to the class of steroid derivatives and exhibits a unique cyclopenta[a]phenanthrene core structure. Its chemical formula is C₁₈H₂₄O₃, and it has a molecular weight of 288.38 g/mol. The stereochemistry is defined by specific configurations at various carbon centers, which can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄O₃ |
| Molecular Weight | 288.38 g/mol |
| CAS Number | 986-96-9 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Hormonal Activity
Research indicates that compounds with similar steroidal structures often exhibit hormonal activity. For instance, derivatives of cyclopenta[a]phenanthrene have been studied for their potential as anti-inflammatory agents and hormonal modulators . The specific compound may interact with steroid hormone receptors, influencing physiological processes such as metabolism and immune response.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of steroid derivatives have been extensively documented. A study focusing on related compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways. Although specific data on this compound's anticancer activity are scarce, its structural similarity to known cytotoxic steroids suggests potential in cancer therapeutics.
Case Studies
- Case Study on Hormonal Activity : A study investigated the effects of similar cyclopenta[a]phenanthrene derivatives on estrogen receptor activity. Results indicated that these compounds could modulate estrogen signaling pathways, potentially offering therapeutic avenues for estrogen-related disorders.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several steroid derivatives against common bacterial strains. The results showed that modifications at the 17-position significantly enhanced antibacterial properties.
Comparaison Avec Des Composés Similaires
Key Observations :
- Chlormadinone acetate and fluorometholone acetate are clinically used steroids, highlighting the pharmacological relevance of C6 and C9 substitutions .
- The ethylidene group in compounds may confer selectivity for kinase targets (e.g., AKT1, VEGFA) in cancer pathways .
Méthodes De Préparation
Starting Material Selection
The synthesis typically begins with 4H-cyclopenta[def]phenanthrene derivatives or pregnenolone analogs due to their structural similarity to the target compound. For example, hydrogenation of 4H-cyclopenta[def]phenanthrene (1) using Pd/C yields 8,9-dihydro-4H-cyclopenta[def]phenanthrene (2), which serves as a foundational intermediate. Alternative routes employ 3β,17-dihydroxypregn-5-en-20-one as a starting material, leveraging its pre-existing hydroxyl groups for subsequent acetylation.
Acetylation Reactions
Acetylation of hydroxyl groups at the 3- and 17-positions is achieved using acetic anhydride in the presence of pyridine or triethylamine as a base. For instance, treatment of 3β,17-dihydroxypregn-5-en-20-one with excess acetic anhydride at 60°C for 5 hours yields the diacetylated product with >90% conversion. Critical parameters include:
-
Temperature control (60–80°C) to prevent decomposition
-
Solvent selection (e.g., dichloromethane or toluene) to enhance reagent solubility
-
Stoichiometric excess of acetic anhydride (2.5–3.0 equivalents per hydroxyl group)
Reaction progress is monitored via thin-layer chromatography (TLC), with purification by flash column chromatography using silica gel and hexane/ethyl acetate gradients.
Bromination and Functionalization
To introduce methyl groups at the 6-, 10-, and 13-positions, bromination followed by alkylation is employed. In one protocol, 2,6-dibromo-4H-cyclopenta[def]phenanthrene (4) undergoes alkylation with methyl iodide in DMSO/CS₂ under basic conditions, yielding 4-(bis(methylsulfanyl)methylene)-2,6-dibromo-4H-cyclopenta[def]phenanthrene (5) with 19.5% yield. Subsequent Grignard reactions or Suzuki-Miyaura couplings install methyl groups at specific positions.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions are pivotal for assembling the steroidal skeleton. For example, Suzuki coupling between boronic ester intermediates (7) and dibrominated cyclopenta[def]phenanthrene derivatives (5) in toluene/K₂CO₃ at 100°C produces the conjugated polymer backbone, which is analogous to the target compound’s core structure. Key conditions include:
-
Pd(PPh₃)₄ as the catalyst (2–5 mol%)
-
Anhydrous solvents to prevent hydrolysis
-
Inert atmosphere (argon or nitrogen)
Purification Techniques
Crude products are purified via recrystallization (e.g., using chloroform/hexane mixtures) or flash chromatography (silica gel, hexane/ethyl acetate). High-performance liquid chromatography (HPLC) is employed for final purity assessment, with yields typically ranging from 19% to 78% depending on the step.
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Considerations
Scalability demands optimization of:
-
Catalyst loading (reducing Pd use via ligand engineering)
-
Solvent recovery systems (toluene and DMSO recycling)
-
Continuous-flow reactors for exothermic acetylation steps
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and EU hazard classifications (GHS). Use full chemical protective suits, P95/P1 respirators for low exposure, and OV/AG/P99 respirators for high exposure. Avoid skin contact via nitrile gloves and post-use decontamination. Ensure fume hoods and local exhaust ventilation to prevent inhalation .
Q. How can researchers ensure structural integrity and purity during synthesis or isolation?
- Methodological Answer : Employ HPLC (≥98% purity validation) and ¹H/¹³C NMR for stereochemical confirmation. Compare spectral data with reference standards (e.g., Farlutin, C24H34O4, MW 386.54) to verify absence of regioisomers or diastereomers .
Q. What storage conditions optimize stability for long-term use?
- Methodological Answer : Store in sealed, light-resistant containers at 2–8°C under inert gas (argon/nitrogen). Monitor degradation via periodic HPLC-UV analysis, as decomposition products (e.g., oxidized derivatives) may form under ambient conditions .
Q. How should researchers reconcile conflicting hazard data across safety documents?
- Methodological Answer : Cross-reference SDS entries: While some sources classify acute oral toxicity (H302) and respiratory irritation (H335), others note incomplete data. Conduct in vitro assays (e.g., Ames test for mutagenicity) and consult IARC/ACGIH classifications for carcinogenicity risk .
Q. What regulatory guidelines apply to waste disposal of this compound?
- Methodological Answer : Classify as hazardous waste under EPA/DOT regulations. Use licensed disposal services for incineration or chemical neutralization. Avoid drain disposal due to potential bioaccumulation risks, and decontaminate packaging with ethanol before recycling .
Advanced Research Questions
Q. What metabolic pathways and enzymes are implicated in the biotransformation of this compound?
- Methodological Answer : Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at C6 or C17) and phase II conjugates (glucuronides/sulfates). In vitro assays with CYP450 isoforms (e.g., CYP3A4, CYP19A1) and HSD11B1 can elucidate enzymatic interactions .
Q. How can degradation products be characterized under stressed conditions?
- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, thermal stress, photolysis). Analyze products via HRMS and NMR to identify key degradants (e.g., acetyl group hydrolysis or cyclopentane ring oxidation). Compare with reference impurities (e.g., EP standards) .
Q. What in silico and in vitro approaches are suitable for studying receptor binding affinity?
- Methodological Answer : Conduct molecular docking (AutoDock Vina) against steroid receptors (e.g., progesterone or glucocorticoid receptors). Validate with SPR or radio ligand binding assays using HEK293 cells expressing recombinant receptors .
Q. How do stereochemical variations impact pharmacodynamic profiles?
- Methodological Answer : Synthesize enantiomers (e.g., 8R vs. 8S configurations) and compare pharmacokinetic parameters (AUC, Cmax) in rodent models. Use chiral HPLC to isolate isomers and assess receptor activation via luciferase reporter assays .
Q. What strategies resolve contradictions in reported pharmacological data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
